![molecular formula C20H16N2O B5809584 5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, commonly known as clozapine, is a tricyclic antipsychotic drug used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine has been found to be effective in treating treatment-resistant schizophrenia, reducing suicidal behavior, and improving overall quality of life. In
Applications De Recherche Scientifique
Clozapine has been extensively studied in scientific research for its efficacy in treating schizophrenia and other psychiatric disorders. It has been found to be effective in reducing positive symptoms such as hallucinations and delusions, as well as negative symptoms such as social withdrawal and apathy. Clozapine has also been found to reduce suicidal behavior in patients with schizophrenia. In addition, it has been studied for its potential use in treating bipolar disorder, depression, and anxiety disorders.
Mécanisme D'action
Clozapine works by blocking dopamine receptors in the brain, particularly the D4 receptor subtype. It also blocks serotonin receptors, particularly the 5-HT2A receptor subtype. This dual mechanism of action is thought to be responsible for its efficacy in treating schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
Clozapine has several biochemical and physiological effects in the body. It has been found to increase the release of dopamine in the prefrontal cortex, which may contribute to its efficacy in treating negative symptoms of schizophrenia. It also reduces the release of dopamine in the mesolimbic pathway, which may contribute to its efficacy in reducing positive symptoms of schizophrenia. Clozapine also has anticholinergic effects, which can cause side effects such as dry mouth, constipation, and blurred vision.
Avantages Et Limitations Des Expériences En Laboratoire
Clozapine has several advantages for use in lab experiments. It has a high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. It also has a long half-life, which allows for sustained effects in experiments. However, clozapine also has several limitations. It has a narrow therapeutic window, which means that small changes in dosage can lead to significant changes in efficacy and side effects. It also has several potential side effects, such as agranulocytosis, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on clozapine. One area of interest is the development of new antipsychotic drugs that have similar efficacy to clozapine but with fewer side effects. Another area of interest is the use of clozapine in combination with other drugs for the treatment of psychiatric disorders. Finally, there is a need for further research on the mechanism of action of clozapine and its effects on various neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of clozapine involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-aminopyridine in the presence of a reducing agent such as iron powder. The reaction proceeds through a series of steps, including reduction of the nitro group, cyclization, and N-alkylation. The final product is obtained after purification through recrystallization.
Propriétés
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-20(17-8-5-13-21-14-17)22-18-9-3-1-6-15(18)11-12-16-7-2-4-10-19(16)22/h1-10,13-14H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFDEHYBJPJBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(pyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


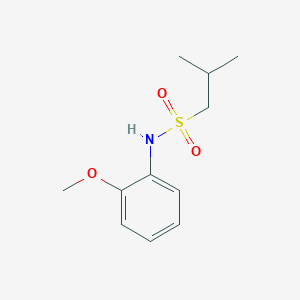
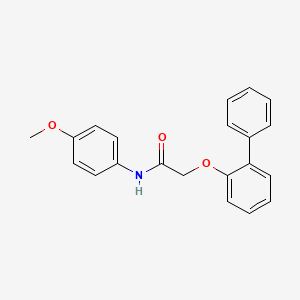

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5809533.png)
![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)

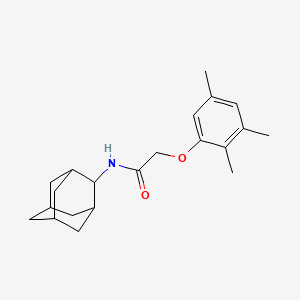
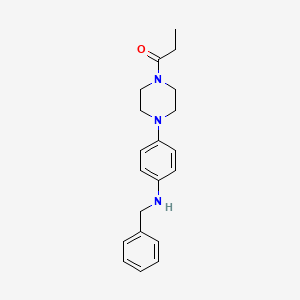
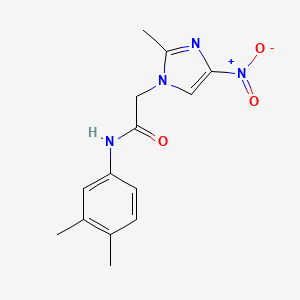
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)